molecular formula C24H28N4O2 B2897208 2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide CAS No. 1189735-31-6

2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide

Cat. No.: B2897208
CAS No.: 1189735-31-6
M. Wt: 404.514
InChI Key: QJJNBJSJGWYWTK-UHFFFAOYSA-N
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Description

2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the desired substituents.

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure. Common reagents used in this step include strong bases or acids to facilitate the cyclization process.

    Functionalization: After forming the spirocyclic core, various functional groups are introduced through reactions such as acylation, alkylation, or amination. These reactions are typically carried out under controlled conditions to ensure the desired regioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and studying the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirotetramat: A related compound with a similar spirocyclic structure, used as an insecticide.

    Spirooxindoles: Compounds with a spirocyclic core, studied for their diverse biological activities.

    Spirocyclic Lactams: Another class of spirocyclic compounds with potential therapeutic applications.

Uniqueness

2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern and the presence of both spirocyclic and triazaspiro moieties. This combination of structural features contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-16-4-8-20(9-5-16)25-21(29)15-28-12-10-24(11-13-28)26-22(23(30)27-24)19-7-6-17(2)18(3)14-19/h4-9,14H,10-13,15H2,1-3H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJNBJSJGWYWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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